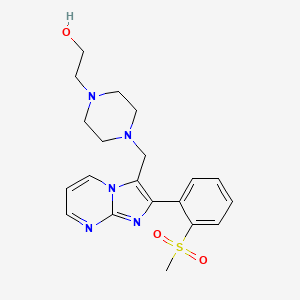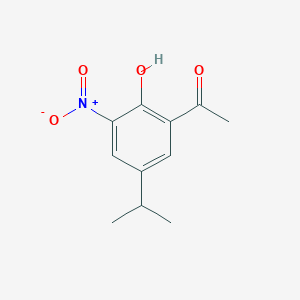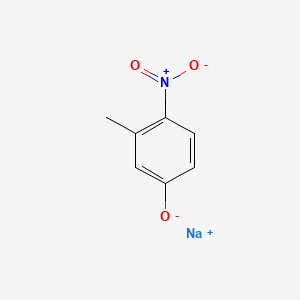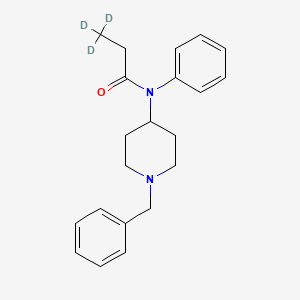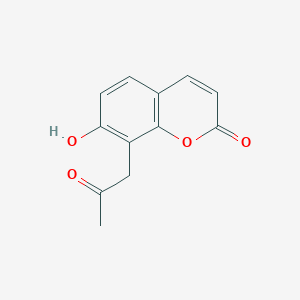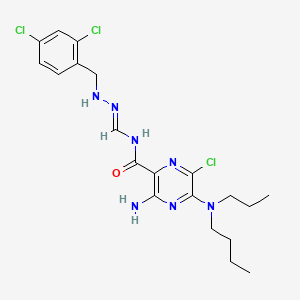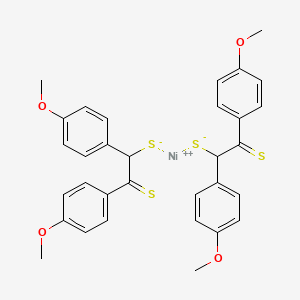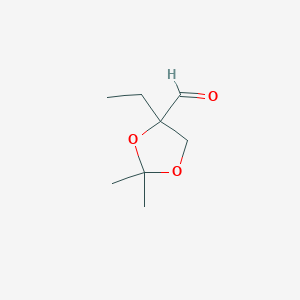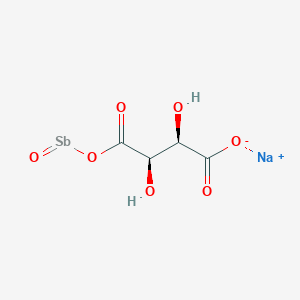
Sodium antimonyl-L-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .
准备方法
Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
Sb2O3+2C4H6O6+2NaOH→Na2Sb2(C4H2O6)2+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like H2S and NaBH4 are commonly used.
Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Metal tartrate complexes with different metal ions.
科学研究应用
Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
作用机制
The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .
相似化合物的比较
Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.
Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .
属性
分子式 |
C4H4NaO7Sb |
|---|---|
分子量 |
308.82 g/mol |
IUPAC 名称 |
sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |
InChI |
InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |
InChI 键 |
SHFQLHLDZDETGN-QXMMYYGRSA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
规范 SMILES |
C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



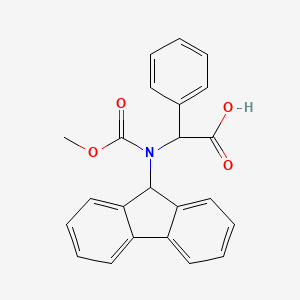
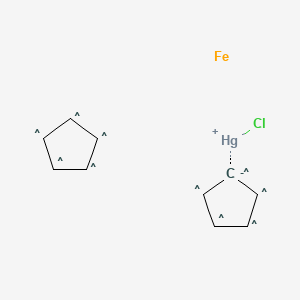
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
